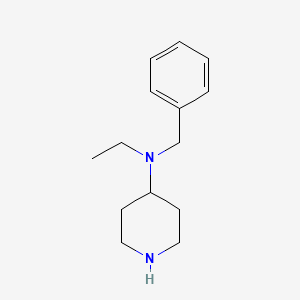

n-Benzyl-n-ethylpiperidin-4-amine

Description

Properties

IUPAC Name |

N-benzyl-N-ethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOMQFAVBBILEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355284 | |

| Record name | n-benzyl-n-ethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76167-64-1 | |

| Record name | n-benzyl-n-ethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Characterization in N Benzyl N Ethylpiperidin 4 Amine Research

Spectroscopic Techniques for Structural Confirmation and Analysis

Spectroscopy is a cornerstone for elucidating the molecular architecture of compounds like N-Benzyl-N-ethylpiperidin-4-amine. By probing the interaction of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and ethyl groups, the methine and methylene protons of the piperidine (B6355638) ring, and the methyl protons of the ethyl group. The predicted chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).

¹³C NMR provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for each carbon, including those in the phenyl ring, the piperidine ring, and the N-alkyl substituents.

While specific experimental data is not broadly published, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on structural analysis and comparison with similar compounds.

¹H NMR (Proton)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Benzyl (CH₂) | ~3.50 | Singlet |

| Piperidine (CH at C4) | ~2.70 - 2.90 | Multiplet |

| Piperidine (CH₂ at C2/C6) | ~2.80 - 3.00 (axial/eq) | Multiplet |

| Ethyl (CH₂) | ~2.50 | Quartet |

| Piperidine (CH₂ at C3/C5) | ~1.50 - 1.90 (axial/eq) | Multiplet |

¹³C NMR (Carbon)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (quaternary C) | ~139 |

| Aromatic (CH) | ~127 - 129 |

| Benzyl (CH₂) | ~58 |

| Piperidine (CH at C4) | ~55-60 |

| Piperidine (CH₂ at C2/C6) | ~50-55 |

| Ethyl (CH₂) | ~47 |

| Piperidine (CH₂ at C3/C5) | ~30-35 |

| Ethyl (CH₃) | ~12 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic bands confirming its key structural features.

UV-Vis Spectroscopy provides information about electronic transitions within the molecule. The primary chromophore in this compound is the benzyl group. The presence of the benzene (B151609) ring gives rise to characteristic absorptions in the ultraviolet region, typically around 250-270 nm.

Table 2: Characteristic IR and UV-Vis Absorption Data for this compound Predicted data based on functional group analysis.

Infrared (IR) Spectroscopy| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2800 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Chromophore | Transition | Expected λmax (nm) |

|---|---|---|

| Benzyl Group | π → π* | ~254 - 265 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is invaluable for determining the molecular weight of a compound and for gaining structural insights from its fragmentation patterns.

For this compound (Molecular Formula: C₁₄H₂₂N₂), the exact molecular weight is 218.34 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under typical electron ionization (EI) conditions, the molecule undergoes fragmentation. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for N-benzylamines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and the formation of a stable tropylium (B1234903) ion.

Key Fragmentation Pathways:

Formation of the Tropylium Ion: A major peak is expected at m/z 91, corresponding to the [C₇H₇]⁺ ion. This results from the cleavage of the benzyl group and its rearrangement to the highly stable tropylium cation.

Alpha-Cleavage: Cleavage of the bond adjacent to the piperidine nitrogen can lead to the loss of an ethyl radical or cleavage within the piperidine ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound Predicted data based on known fragmentation patterns of benzylamines.

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 218 | [M]⁺ | Molecular Ion |

| 203 | [M-CH₃]⁺ | Loss of a methyl radical |

| 189 | [M-C₂H₅]⁺ | Loss of an ethyl radical (alpha-cleavage) |

| 127 | [M-C₇H₇]⁺ | Loss of a benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group cleavage |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds. For a basic compound like this compound, reversed-phase HPLC (RP-HPLC) is a common method. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by the area of its corresponding peak in the chromatogram; a pure sample should ideally show a single, sharp peak. Chemical suppliers confirm that HPLC is a standard method for quality control of this compound. bldpharm.com

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses columns with smaller particle sizes (<2 μm). This results in higher resolution, improved sensitivity, and significantly faster analysis times compared to traditional HPLC. UPLC methods provide a more rapid and efficient means of assessing the purity of this compound. bldpharm.com The principles of separation are the same as in HPLC, but the operational pressures are much higher.

Table 4: Example Chromatographic Conditions for the Analysis of this compound Typical conditions for reversed-phase analysis.

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., 0.1% Formic Acid) | Acetonitrile/Water with buffer (e.g., 0.1% Formic Acid) |

| Flow Rate | ~1.0 mL/min | ~0.4-0.6 mL/min |

| Detection | UV at ~254 nm | UV at ~254 nm |

| Expected Result | Single major peak for a pure sample | Single major peak for a pure sample |

X-ray Diffraction Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of publicly available X-ray Diffraction (XRD) data for the specific chemical compound this compound. Despite its relevance in synthetic chemistry as a derivative of 4-aminopiperidine (B84694), detailed research findings on its crystalline structure, including lattice parameters and space group, are not present in the accessible scientific domain.

While the broader class of N-substituted 4-aminopiperidines has been a subject of interest in medicinal chemistry and materials science, the specific crystallographic characterization of this compound has not been reported in published studies. For instance, research on complex molecular architectures sometimes incorporates the 4-aminopiperidine scaffold. In one such case, the crystal structure of a ferrocenophane-appended molecule, synthesized using a 4-aminopiperidine precursor, was determined by X-ray crystallography. However, this analysis pertains to a significantly larger and different molecule and does not provide insight into the crystal structure of the standalone this compound.

The lack of published XRD data means that crucial information for solid-state characterization, such as unit cell dimensions, crystal system, and atomic coordinates, remains undetermined for this particular compound. Such data is fundamental for understanding the three-dimensional arrangement of molecules in the solid state, which influences physical properties like solubility, melting point, and stability.

Further research involving single-crystal or powder X-ray diffraction would be necessary to elucidate the crystalline structure of this compound. Until such studies are conducted and the results are made publicly available, a detailed discussion on its advanced analytical characterization via XRD is not possible.

Pharmacological and Biological Activity Investigations of N Benzyl N Ethylpiperidin 4 Amine Analogues

In Vitro Biological Activity Screening

Antifungal Efficacy Studies

A series of 4-aminopiperidines, which are structural analogues, have been synthesized and assessed for their antifungal properties. mdpi.comnih.gov Notably, compounds combining a benzyl (B1604629) or phenylethyl group at the piperidine (B6355638) nitrogen with a long N-alkyl chain at the 4-amino group showed significant activity. mdpi.com Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , proved to be promising candidates with potent in vitro activity against various species of Candida and Aspergillus. mdpi.comnih.gov Their efficacy was found to be comparable to the approved antifungal agents amorolfine (B1665469) and voriconazole (B182144). mdpi.com

The structure-activity relationship (SAR) studies revealed that an N-dodecyl (C12) residue at the 4-amino position is particularly beneficial for high antifungal activity. mdpi.com In contrast, shorter, branched, or cyclic alkyl groups at this position were detrimental to the compound's effectiveness. mdpi.com Other studies on piperidine derivatives have also reported varying degrees of inhibition against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. nih.govresearchgate.net For instance, dispiropyrrolidine tethered piperidone hybrids demonstrated potent effects against multiple strains of Candida albicans and Cryptococcus neoformans. nih.gov Additionally, N-benzylsalicylamide derivatives showed their most significant antifungal effects against filamentous fungi like Trichophyton mentagrophytes and Aspergillus fumigatus. nih.gov

| Compound | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | High antifungal activity, comparable to voriconazole and amorolfine. | mdpi.comnih.gov |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | High antifungal activity, comparable to voriconazole and amorolfine. | mdpi.comnih.gov |

| Dispiropyrrolidine tethered piperidone hybrids (5a, 6i) | Candida albicans, Cryptococcus neoformans | Potent antifungal effect, significant inhibition of hyphae and biofilm development. | nih.gov |

| N-(4'-Chlorobenzyl) salicylamides | Trichophyton mentagrophytes | Exhibited relatively high in vitro antifungal activity with MIC ≤ 7.8 μmol/L. | nih.gov |

The mechanism of antifungal action for the most potent 4-aminopiperidine (B84694) analogues, such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , has been linked to the disruption of ergosterol (B1671047) biosynthesis. mdpi.comnih.gov Ergosterol is a critical component of the fungal cell membrane, and its inhibition leads to cell death. nih.gov Analysis of the sterol patterns in fungi treated with these compounds indicated that they act as inhibitors of two key enzymes in the ergosterol pathway: Sterol C14-reductase (ERG24) and Sterol C8-isomerase (ERG2). mdpi.comnih.govresearchgate.net This dual-target inhibition is a characteristic shared with morpholine-based fungicides like fenpropimorph. researchgate.net While this is considered their primary mode of action, researchers suggest that other molecular targets may also be involved. mdpi.com

| Compound Class | Inhibited Enzyme(s) | Mechanism of Action | Reference |

|---|---|---|---|

| 4-Aminopiperidines (e.g., 1-benzyl-N-dodecylpiperidin-4-amine) | Sterol C14-reductase, Sterol C8-isomerase | Inhibits ergosterol biosynthesis, disrupting fungal cell membrane integrity. | mdpi.comnih.gov |

| Morpholine Fungicides (e.g., Fenpropimorph) | Sterol Δ14-reductase, Sterol Δ8→Δ7-isomerase | Induces accumulation of abnormal sterols and decreases ergosterol. | researchgate.net |

Antiviral Activity Assays (e.g., Influenza A/H1N1 Virus Hemagglutinin Fusion Inhibition)

A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent inhibitors of the Influenza A virus, specifically targeting the H1N1 subtype. nih.govcsic.es The influenza virus hemagglutinin (HA) protein is essential for the virus's entry into host cells, making it an attractive target for antiviral drugs. nih.govexplorationpub.com The lead compounds from this piperidine series act by inhibiting the low pH-induced membrane fusion mediated by HA. nih.gov

Computational and mechanistic studies revealed a novel binding site for these inhibitors located near the HA2 fusion peptide. csic.es The N-benzylpiperidine moiety of the active compounds interacts directly with key amino acid residues in this pocket, such as F9HA2, Y119HA2, and E120HA2, which stabilizes the pre-fusion conformation of HA and prevents the conformational changes necessary for membrane fusion. csic.es Structure-activity relationship studies highlighted that the N-1-benzylpiperidine group is essential for the antiviral activity. csic.es The 4-fluorobenzyl analogue, in particular, showed a five-fold higher inhibitory activity than the unsubstituted benzyl compound. csic.es

| Compound Class | Viral Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| N-benzyl-4,4-disubstituted piperidines | Influenza A/H1N1 | Inhibition of HA-mediated membrane fusion. | Binds to a novel pocket near the HA2 fusion peptide, preventing conformational changes. N-benzyl group is critical for activity. | nih.govcsic.es |

| 4-fluorobenzyl analogue (Compound 2) | Influenza A/PR/8/34 (H1N1) | Inhibition of HA-mediated membrane fusion. | Showed low micromolar activity (EC50 of 1.9 μmol/L). | csic.esexplorationpub.com |

Anticancer and Cytotoxicity Evaluations (e.g., against Human Cervical Carcinoma (HeLa) Cells)

The cytotoxic potential of N-benzylpiperidine analogues has been explored against various cancer cell lines, including human cervical carcinoma (HeLa) cells. A study focused on a series of N-benzylpiperidin-4-one oximes, which are structurally related to N-benzyl-N-ethylpiperidin-4-amine. researchgate.net Several of these oxime derivatives demonstrated potent cytotoxicity against HeLa cells, with five compounds showing IC50 values below 17 μM. researchgate.net

The most active compound identified was 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime , which had an IC50 of 13.88 μM. researchgate.net Microscopic analysis of HeLa cells treated with this compound revealed morphological changes indicative of cell death. researchgate.net Other research has also highlighted the anticancer properties of the broader piperidine class of compounds, which can induce apoptosis in cancer cells through various molecular pathways. nih.gov For example, piperine, a natural compound containing a piperidine ring, has been shown to suppress cell proliferation and promote cytotoxic effects in cervical cancer cells. nih.gov

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime | HeLa (Human Cervical Carcinoma) | 13.88 μM | researchgate.net |

| Genipin | HeLa (Human Cervical Carcinoma) | 419 ± 27.25 µM | mdpi.com |

| Doxorubicin (Standard) | HeLa (Human Cervical Carcinoma) | 3.1 μM | pharmacophorejournal.com |

| GAL-LEU (Galantamine peptide ester) | HeLa (Human Cervical Carcinoma) | 23.63 µM | pharmacophorejournal.com |

Receptor Binding and Functional Assays (e.g., Serotonin (B10506) 5-HT2A Receptor Agonism)

Analogues of N-benzylpiperidine have been extensively studied for their interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a key target for psychiatric and neurological drugs. nih.govmdpi.com A series of N-benzylated-5-methoxytryptamine analogues, which share structural similarities with the piperidine series, showed high affinity for the 5-HT2 receptor family. nih.gov

Studies on N-benzyl phenethylamines, another related class, confirmed that the N-benzyl substitution can increase affinity for the 5-HT2A receptor by up to 300-fold compared to simpler N-alkyl homologs. nih.gov These compounds act as potent and highly efficacious agonists at the 5-HT2A receptor. nih.gov Similarly, research into halogenated diphenylpiperidines identified a novel compound, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol , with a very high potency (Ki = 1.63 nM) and over 300-fold selectivity for the 5-HT2A receptor over other serotonin receptor subtypes. nih.govresearchgate.net These findings highlight the critical role of the N-benzyl or N-phenylethyl substituent in achieving high affinity and selectivity at the 5-HT2A receptor. nih.govnih.gov

| Compound Class/Name | Receptor Target | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|---|

| (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol | Serotonin 5-HT2A | 1.63 nM | High potency and >300-fold selectivity. | nih.govresearchgate.net |

| N-Benzyl phenethylamines | Serotonin 5-HT2A | Up to 300-fold increase over N-alkyl homologs. | Potent and highly efficacious agonists. | nih.gov |

| 2,5-dimethoxyphenylpiperidines | Serotonin 5-HT2A | - | Novel class of selective agonists. | acs.org |

| N-benzylated-5-methoxytryptamines | Serotonin 5-HT2 Family | High affinity, enhanced by ortho or meta substitution on benzyl group. | Potent partial agonists. | nih.gov |

Preclinical Efficacy Models

In Vivo Evaluation in Alternative Organism Models (e.g., Galleria mellonella)

The greater wax moth, Galleria mellonella, has gained traction as an alternative in vivo model for preclinical studies. This is due to its cost-effectiveness, ethical considerations, and the similarity of its innate immune system to that of vertebrates. While direct studies on this compound analogues in G. mellonella are not widely documented, this model is extensively used to assess the efficacy of various compounds.

G. mellonella larvae have been successfully used to evaluate the in vivo efficacy of antimicrobial agents against a variety of pathogens. The correlation between the results obtained in G. mellonella and those from mammalian models suggests its potential as a preliminary screening tool for new compounds. Given the immunomodulatory potential of JAK inhibitors, this model could be valuable for investigating the in vivo effects of this compound analogues on immune responses.

Modulation of Specific Biological Pathways

Investigation of CFTR Co-Potentiation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is crucial for ion transport across cell membranes. Mutations in the gene encoding CFTR can lead to cystic fibrosis. One therapeutic approach involves the use of potentiators to enhance the function of the mutated CFTR channel. While specific research on this compound analogues as CFTR co-potentiators is limited, related aminopiperidine structures have shown promise in this area. Certain aminopiperidine derivatives have been identified as modulators of the CFTR channel, capable of increasing its activity in cellular assays.

Other Therapeutic Pathway Interventions

The versatile chemical structure of this compound analogues allows for their exploration in various other therapeutic pathways. The 4-aminopiperidine motif is a common feature in many biologically active molecules. For example, derivatives of this structure have been investigated as antagonists for G protein-coupled receptors (GPCRs), such as chemokine receptors, which are involved in inflammatory processes.

Furthermore, the adaptability of the this compound scaffold makes it a suitable candidate for developing inhibitors for other kinases beyond the JAK family. The ability to create libraries of compounds based on this scaffold for screening against different kinase targets underscores its broad potential in drug discovery.

Elucidation of the Mechanism of Action for N Benzyl N Ethylpiperidin 4 Amine

Identification and Validation of Molecular Targets

There are no available scientific studies that identify or validate specific molecular targets for N-Benzyl-N-ethylpiperidin-4-amine. Research on related but distinct N-benzylpiperidine derivatives has shown activity at targets such as histone deacetylase (HDAC), acetylcholinesterase (AChE), and sigma receptors (σR). nih.govchemscene.com For instance, certain derivatives have been investigated as potential treatments for Alzheimer's disease by targeting HDAC and AChE. nih.gov Other, different derivatives have shown high affinity for sigma-1 and sigma-2 receptors, which are targets for conditions like neuropathic pain. chemscene.comnih.gov However, these findings cannot be directly attributed to this compound, as small structural changes can dramatically alter a compound's target profile.

Quantitative Characterization of Receptor and Enzyme Binding Affinity

No quantitative data, such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50), are available in the scientific literature for this compound. This type of data is essential for understanding the potency and selectivity of a compound for any potential molecular target. While binding data is available for various derivatives, this information is specific to the tested molecules and not transferable to the subject compound. nih.govchemscene.comnih.gov

Exploration of Ligand-Target Interaction Dynamics (e.g., Cation-π Interactions, Hydrogen Bonding, Hydrophobic Interactions)

The N-benzylpiperidine motif is known to facilitate cation-π interactions with target proteins, a key aspect of its utility in drug design. epa.gov Molecular modeling of other N-benzylpiperidine derivatives has shown various types of interactions, including hydrogen bonds, hydrophobic interactions, and π–anion interactions, which are crucial for stabilizing the ligand within the active site of a receptor. chemscene.com For example, studies on sigma receptor ligands have detailed interactions with specific amino acid residues like Glu172 and Tyr103. chemscene.com Without identified targets for this compound, a similar analysis of its interaction dynamics is not possible.

Cellular and Subcellular Localization Studies

No research has been published detailing the cellular or subcellular localization of this compound. Such studies would be necessary to understand where in the body and within cells the compound might exert its effects, and are typically conducted after a primary molecular target has been identified.

Pathway Analysis and Downstream Signaling Effects

Given the absence of an identified molecular target and any characterization of its binding, there is no information on the biological pathways or downstream signaling cascades that might be modulated by this compound.

Structure Activity Relationship Sar Studies of N Benzyl N Ethylpiperidin 4 Amine and Its Analogues

Impact of Substitutions on the N-Benzyl Moiety on Biological Activity

The N-benzyl group is a critical component of the N-benzyl-N-ethylpiperidin-4-amine scaffold, and substitutions on its aromatic ring can significantly influence biological activity. The nature and position of these substituents can modulate receptor affinity and selectivity.

For instance, in the context of sigma (σ) receptor ligands, substitutions on the phenyl ring of N-(1-benzylpiperidin-4-yl)phenylacetamide, a related analogue, have been extensively studied. Generally, 3-substituted compounds, with the exception of a hydroxyl group, demonstrated higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts. nih.gov Halogen substitutions on the aromatic ring tended to increase affinity for σ2 receptors while maintaining similar affinity for σ1 receptors. nih.gov Conversely, electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amino (NH2) groups resulted in weaker or negligible affinity for σ2 receptors, with moderate affinity for σ1 receptors. nih.gov A 2-fluoro substitution was found to be particularly favorable for σ1 selectivity. nih.gov

In the realm of dopamine (B1211576) transporter (DAT) ligands, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized. nih.gov Substituents at the ortho and meta positions of the N-benzyl ring led to compounds with varying affinities and selectivities for DAT, serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov Several of these compounds exhibited low nanomolar affinity for DAT with minimal interaction with NET. nih.gov

For kappa opioid receptor (KOR) ligands, the introduction of an N-benzyl group on a diphenethylamine (B1265890) scaffold resulted in very high affinity and selectivity for the KOR. nih.gov

These findings underscore the importance of the electronic and steric properties of substituents on the N-benzyl moiety in determining the pharmacological profile of this compound analogues.

Role of N-Ethyl Group and Other Alkyl/Arylalkyl Substituents at the Piperidine (B6355638) Nitrogen

The substituent at the piperidine nitrogen, which is an ethyl group in the parent compound, plays a crucial role in modulating the pharmacological properties of this class of molecules. Replacing the N-ethyl group with other alkyl or arylalkyl moieties has been a key strategy in SAR studies.

In the context of antifungal agents, it was found that a benzyl (B1604629) or a phenylethyl substituent at the piperidine nitrogen could lead to high antifungal activity, provided they were combined with long-chain N-alkyl substituents at the 4-amino group. mdpi.com This highlights a synergistic relationship between the substituents at the piperidine nitrogen and the 4-amino position.

For KOR ligands, modifying the N-substituent on diphenethylamine analogues had a profound impact on affinity and efficacy. Bulkier N-substituents, such as N-cyclopropylmethyl (N-CPM) and N-cyclohexylmethyl (N-CHM), led to a significant increase in KOR affinity, reaching the picomolar range with excellent selectivity. nih.govku.edu The N-benzyl group also conferred high affinity and selectivity for the KOR. nih.gov

In the pursuit of dual μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands, various aralkyl groups on the piperidine nitrogen of 4-benzylpiperidine (B145979) derivatives were explored. ebi.ac.uknih.gov The nature of this aralkyl moiety was systematically modified to fine-tune the affinity for both receptors. ebi.ac.uk

Influence of Substituents on the Piperidine Ring at Position 4

The substituent at the 4-position of the piperidine ring is a key determinant of the pharmacological profile of this compound and its analogues. The amino group in the parent compound can be modified or replaced to alter activity and selectivity.

In the development of antifungal agents, the length of the alkyl chain attached to the 4-amino group was found to be critical. N-alkyl substituents with more than seven carbon atoms, particularly an N-dodecyl (C12) residue, were associated with outstanding antifungal activity. mdpi.com Shorter, branched, or cyclic alkyl groups at this position were detrimental to activity. mdpi.com

For σ1 receptor ligands, a phenylacetamide moiety at the 4-position of the N-benzylpiperidine scaffold yielded compounds with high affinity and selectivity. nih.gov The unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide itself displayed a high affinity for σ1 receptors. nih.gov

In a series of dual MOR/σ1R ligands, a benzyl group was maintained at the 4-position of the piperidine ring, while other parts of the molecule were modified. nih.gov This indicates the importance of an appropriate substituent at this position for achieving the desired dual activity.

Furthermore, in the design of selective delta (δ) opioid receptor agonists, the piperazine (B1678402) ring of the lead compound SNC-80 was replaced with a piperidine ring containing an exocyclic carbon-carbon double bond at the 4-position, leading to a novel class of potent and selective δ agonists. nih.gov

The following table summarizes the impact of C4-substituents on the biological activity of N-benzylpiperidine analogues based on available research findings.

| C4-Substituent | Biological Target | Effect on Activity | Reference |

| N-Dodecylamino | Ergosterol (B1671047) Biosynthesis | High antifungal activity | mdpi.com |

| N-(4-tert-butyl)benzylamino | Ergosterol Biosynthesis | Moderate antifungal activity | mdpi.com |

| Phenylacetamido | Sigma-1 Receptor | High affinity | nih.gov |

| Benzyl | MOR/σ1R | Essential for dual activity | nih.gov |

| Phenylidenemethyl | Delta Opioid Receptor | High affinity and selectivity | nih.gov |

Stereochemical Considerations and Their Impact on Potency and Selectivity

Stereochemistry plays a pivotal role in the interaction of drugs with their biological targets. nih.gov For chiral molecules like certain analogues of this compound, the different enantiomers can exhibit distinct pharmacological properties, including potency, selectivity, and even different types of activity (e.g., agonist vs. antagonist). nih.gov

For instance, in a series of selective KOR antagonists, the stereochemistry of a 3-methyl-4-(3-hydroxyphenyl)piperazine core was critical for activity. The (S)-configuration of the methyl-substituted carbon was found to be essential for high potency and selectivity. nih.gov While this example involves a piperazine, the principle of stereochemical influence is directly applicable to the piperidine scaffold.

Rational Design Principles for Optimizing Pharmacological Profiles

The SAR data gathered from studying this compound and its analogues have led to the formulation of rational design principles for optimizing their pharmacological profiles. These principles guide medicinal chemists in making targeted modifications to the scaffold to enhance desired properties and reduce unwanted ones.

One key principle is the multipharmacophore approach, where fragments responsible for activity at different targets are combined into a single molecule. For example, to create dual MOR/σ1R ligands, a benzylpiperidine core (known to interact with σ1R) was combined with pharmacophoric elements known to confer MOR affinity. nih.gov

Another design strategy involves scaffold hopping, where a core part of a known active molecule is replaced with a different but structurally related scaffold to improve properties like metabolic stability or to discover novel interactions with the target. The replacement of the piperazine ring in SNC-80 with a 4-ylidenemethylpiperidine is a prime example of this, which led to more stable and highly selective δ opioid agonists. nih.gov

Furthermore, computational modeling and molecular docking studies are increasingly used to rationalize observed SAR and to predict the binding modes of new analogues. nih.gov This allows for a more targeted and efficient drug design process. For example, docking studies on σ1R ligands helped to explain why certain linkers and substituents led to higher affinity by identifying key hydrogen bonding and hydrophobic interactions within the receptor's binding site. nih.gov

The systematic exploration of substituents on the N-benzyl ring, the N-alkyl group, and the 4-position of the piperidine ring, combined with stereochemical control and computational insights, provides a powerful toolkit for the rational design of novel therapeutics based on the this compound scaffold.

Computational Chemistry and in Silico Research on N Benzyl N Ethylpiperidin 4 Amine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov This method is instrumental in structure-based drug design for elucidating the mechanistic details of physicochemical interactions at the atomic level. nih.gov For N-Benzyl-N-ethylpiperidin-4-amine, docking simulations can identify potential binding modes and affinities with various protein targets.

For this compound, a typical docking study would involve:

Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and energy-minimized. A suitable protein target would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock Vina, the ligand would be docked into the active site of the protein. nih.gov The program would explore various conformations and orientations of the ligand to find the most favorable binding pose.

Analysis of Results: The output would provide a binding affinity score (e.g., in kcal/mol) and the predicted binding pose. frontiersin.orgdergipark.org.tr Analysis of this pose would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein. nih.gov

Interactive Data Table: Predicted Interactions of this compound with a Hypothetical Protein Target.

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues |

|---|---|---|

| Cation-π | Protonated Piperidine (B6355638) Nitrogen | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) |

| Hydrophobic | Benzyl (B1604629) Group, Ethyl Group | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

Quantum Chemical Studies (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis, Molecular Electrostatic Potential (MEP))

Quantum chemical studies provide deep insights into the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. researchgate.netorientjchem.org

Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of this compound and to compute various molecular properties. For instance, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. orientjchem.org

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be localized on the amine and the aromatic ring, while the LUMO may be distributed over the benzyl and piperidine moieties.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. nih.gov It helps in identifying the electrophilic and nucleophilic sites. nih.gov In an MEP map of this compound, the region around the nitrogen atom of the amine group would likely be shown in red, indicating a negative potential and a nucleophilic site. The regions around the hydrogen atoms would be depicted in blue, representing positive potential and electrophilic sites. nih.gov

Interactive Data Table: Predicted Quantum Chemical Properties of this compound.

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | High (less negative) | Good electron-donating ability |

| LUMO Energy | Low (more negative) | Good electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Moderate | Indicates chemical stability and reactivity |

| MEP Negative Region | Around the nitrogen atom | Site for electrophilic attack |

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: this compound is a flexible molecule with several rotatable bonds. Conformational analysis aims to identify the stable conformations (conformers) of the molecule and their relative energies. This is important as the biological activity of a molecule is often dependent on its conformation. Computational methods can systematically rotate the flexible bonds to explore the conformational space and identify low-energy conformers.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes and flexibility of this compound in different environments, such as in a solvent or bound to a protein. nih.govnih.gov This can reveal how the molecule adapts its shape to interact with its surroundings. Software packages like GROMACS, AMBER, and CHARMM are commonly used for these simulations. github.com

In Silico Prediction and Modeling of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico ADMET prediction is a crucial step in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound. mdpi.comfrontiersin.org Various computational models can predict these properties for this compound.

Absorption: Properties like intestinal absorption, Caco-2 cell permeability, and skin permeability can be predicted. frontiersin.org These predictions are often based on physicochemical properties such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors.

Distribution: The ability of a compound to cross the blood-brain barrier (BBB) and its plasma protein binding potential can be estimated. For a compound targeting the central nervous system, BBB penetration is essential.

Metabolism: The likelihood of the compound being a substrate or inhibitor of major drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms, can be predicted. frontiersin.org

Excretion: Properties related to the elimination of the compound from the body, such as renal clearance, can be modeled.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). frontiersin.org

Interactive Data Table: Predicted ADMET Properties of this compound.

| ADMET Property | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Penetration | Likely | Potential for CNS activity |

| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |

| hERG Inhibition | Low Probability | Low risk of cardiotoxicity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of N-benzylpiperidine derivatives, a QSAR model could be developed to predict their activity against a specific biological target.

The process involves:

Data Collection: A dataset of compounds with known biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, electronic, and topological properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various validation techniques. nih.gov

A QSAR model for N-benzylpiperidine derivatives could reveal which structural features are important for their activity. For example, it might show that increasing the hydrophobicity of the benzyl group or having a specific substituent on the piperidine ring enhances the activity. nih.gov

Topological Studies for Intermolecular and Intramolecular Interactions (e.g., ELF, LOL, ALIE, RDG)

Topological analysis of the electron density provides detailed information about the chemical bonding and non-covalent interactions within a molecule.

Electron Localization Function (ELF) and Localization-Orbital Locator (LOL): ELF and LOL are functions that help to visualize the regions of high electron localization, such as chemical bonds and lone pairs. dntb.gov.uaresearchgate.net These analyses can provide a clear picture of the bonding pattern in this compound.

Average Local Ionization Energy (ALIE): ALIE is a descriptor that indicates the regions of a molecule that are most susceptible to electrophilic attack. Lower ALIE values correspond to more reactive sites.

Reduced Density Gradient (RDG): The RDG analysis is a powerful tool for identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net An RDG plot for this compound could reveal intramolecular hydrogen bonds or steric repulsion between different parts of the molecule.

These topological studies offer a deeper understanding of the electronic structure and the subtle intramolecular and intermolecular forces that govern the behavior of this compound.

Future Research Directions and Advanced Applications for N Benzyl N Ethylpiperidin 4 Amine

Development of N-Benzyl-N-ethylpiperidin-4-amine as a Scaffold for Novel Therapeutic Agents

The N-benzylpiperidine (N-BP) framework is recognized as a "privileged structure" in medicinal chemistry due to its recurring presence in bioactive compounds targeting a wide array of physiological systems. researchgate.netnih.gov This scaffold's utility stems from its structural and chemical properties, which are conducive to favorable interactions with biological targets. nih.gov

Key attributes of the N-BP scaffold that make this compound an attractive starting point for drug discovery include:

Structural Versatility : The piperidine (B6355638) ring can adopt various conformations, allowing for precise spatial orientation of substituents to maximize binding affinity with target proteins.

Physicochemical Modulation : The tertiary amine of the piperidine ring is basic, allowing for salt formation which can improve solubility. Modifications to the benzyl (B1604629) and ethyl groups can be used to systematically adjust properties like lipophilicity and metabolic stability. nih.govthieme-connect.com

Key Binding Interactions : The benzyl group is capable of engaging in crucial cation-π and π-π interactions with amino acid residues in the active sites of various enzymes and receptors. nih.gov

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, and its strategic incorporation into molecules can enhance biological activity and improve pharmacokinetic profiles. thieme-connect.comnih.govacs.org Research has demonstrated that derivatives of the N-BP core are being investigated for a multitude of therapeutic areas, highlighting the potential for developing novel agents from the this compound scaffold.

| Therapeutic Area | Target/Application Example | Reference |

|---|---|---|

| Neurodegenerative Diseases (e.g., Alzheimer's) | Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | nih.govnih.gov |

| Cancer | Inhibition of Histone Deacetylase (HDAC) | nih.gov |

| Pain Management | Agonists and antagonists for the Nociceptin (N/OFQ) receptor | nih.gov |

| Antiviral | HIV fusion inhibitors | google.com |

Investigation into Prodrug Strategies and Targeted Delivery Systems

A significant challenge in drug development is ensuring the active molecule reaches its intended site of action in the body at a sufficient concentration. Prodrug strategies and targeted delivery systems offer a means to overcome limitations in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For a molecule like this compound, these approaches could be pivotal in realizing its therapeutic potential.

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. google.com For amine-containing compounds, this strategy is often employed to temporarily mask the basic nitrogen, which can improve membrane permeability, particularly across the blood-brain barrier. Future research could focus on creating prodrugs of this compound by modifying its piperidine nitrogen or the exocyclic amine, potentially enhancing its systemic exposure. google.com

Targeted delivery systems aim to increase the concentration of a drug at a specific site, such as a tumor or a particular organ. This can be achieved by conjugating the drug to a targeting moiety or encapsulating it within a nanocarrier.

| Strategy | Description | Potential Application | Reference |

|---|---|---|---|

| Prodrugs | Chemical modification to a phosphate or other cleavable group to enhance solubility and systemic exposure. | Improving oral bioavailability and central nervous system penetration. | google.com |

| Liposomes | Encapsulation within lipid-based vesicles that can be engineered with targeting ligands on their surface. | Targeted delivery to cancer cells or inflamed tissues. | rsc.org |

| Polymer Conjugation (e.g., PEGylation) | Attachment of polyethylene glycol (PEG) chains to improve solubility and prolong circulation time. | Reducing clearance rates and improving pharmacokinetic profiles. | biochempeg.com |

| Ligand-Directed Targeting | Conjugation of the molecule to ligands (e.g., antibodies, peptides, aptamers) that bind to specific cell surface receptors. | Increasing drug concentration at diseased sites while minimizing off-target effects. | mdpi.com |

Exploration of Polypharmacology and Multi-Target Directed Ligands

Complex multifactorial diseases, such as Alzheimer's disease (AD) and certain cancers, often involve multiple pathological pathways. nih.gov The traditional "one molecule, one target" approach to drug discovery is often insufficient for these conditions. Polypharmacology, the design of single chemical entities that can modulate multiple biological targets, has emerged as a promising therapeutic strategy. nih.gov These agents are often referred to as multi-target-directed ligands (MTDLs). nih.govnih.gov

The N-benzylpiperidine scaffold is a well-established core for the development of MTDLs, particularly in the context of neurodegenerative diseases. researchgate.netnih.govresearchgate.netebi.ac.uk By strategically combining the N-BP core of this compound with other pharmacophoric fragments, it is possible to design novel compounds that interact with several key targets simultaneously. For instance, researchers have successfully created N-BP hybrids that inhibit both cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), targets highly relevant to Alzheimer's disease. ebi.ac.uk Other studies have designed N-BP derivatives that dually inhibit acetylcholinesterase and histone deacetylase (HDAC). nih.gov

Future work on this compound could involve its use as a foundational scaffold for creating new MTDLs. By appending other biologically active moieties, researchers could develop agents with a tailored polypharmacological profile to address complex diseases more effectively.

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of new therapeutic agents can be accelerated by leveraging high-throughput screening (HTS) and combinatorial chemistry. nih.govpharmatutor.org Combinatorial chemistry allows for the rapid synthesis of large numbers of structurally related compounds, known as a library. pharmatutor.orgnih.gov HTS then enables the rapid biological evaluation of these libraries against specific targets to identify "hit" compounds. nih.govku.edu

The structure of this compound is highly amenable to combinatorial synthesis. The piperidine ring and the benzyl group provide multiple points for chemical modification.

Potential combinatorial library generation from this scaffold could involve:

Varying the Benzyl Substituent : A wide range of substituted benzyl halides can be used to create a library of analogues with diverse electronic and steric properties.

Modifying the N-Alkyl Group : The ethyl group can be replaced with other alkyl or functionalized chains.

Functionalizing the 4-amino Group : The amine at the 4-position can be acylated, alkylated, or used as a handle to attach other chemical moieties.

Once generated, these libraries can be subjected to HTS campaigns to identify compounds with desired activities against a wide range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. ku.edu This approach significantly accelerates the hit-finding stage of drug discovery. nih.gov

Advanced Computational Design for Rational Drug Discovery

In silico techniques are indispensable tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. nih.gov Computational methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can be applied to the this compound scaffold to guide the development of more potent and selective therapeutic agents. nih.govresearchgate.netresearchgate.net

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netnih.gov Docking studies can be used to design derivatives of this compound that fit optimally into the binding site of a target, helping to prioritize which compounds to synthesize. researchgate.netbiointerfaceresearch.com

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions. nih.govresearchgate.net

ADMET Prediction : Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This allows researchers to filter out molecules with predicted poor pharmacokinetic profiles or toxicity issues early in the discovery process. nih.gov

QSAR Studies : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of newly designed analogues based on the this compound scaffold. nih.govresearchgate.net

By integrating these computational approaches, future research can more efficiently explore the chemical space around this compound to identify promising candidates for further development. nih.govnih.gov

Potential for Chemical Biology Tool Development

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. These "chemical probes" are essential for dissecting complex cellular processes and validating new drug targets. The this compound scaffold, with its defined structure and synthetic tractability, represents a promising starting point for the development of such tools.

By incorporating specific functional groups, derivatives of this compound could be transformed into a variety of chemical probes:

Affinity-Based Probes : By attaching a reactive group or a photo-activatable crosslinker, the molecule could be used to covalently label its protein target, facilitating target identification and validation.

Fluorescent Probes : Conjugation of a fluorophore to the scaffold would allow for the visualization of the molecule's distribution within cells and tissues using microscopy techniques, providing insights into its mechanism of action and localization.

Biotinylated Probes : The addition of a biotin tag would enable the isolation of the target protein and its binding partners from cell lysates through affinity purification, helping to elucidate the biological pathways in which the target is involved.

The development of such chemical biology tools based on the this compound structure would not only advance our understanding of fundamental biology but could also uncover new therapeutic opportunities.

Q & A

Q. What are the common synthetic routes for n-Benzyl-n-ethylpiperidin-4-amine, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer :

The compound is typically synthesized via alkylation of piperidine derivatives. A two-step approach is often employed:- Core piperidine functionalization : React piperidin-4-amine with benzyl halides under basic conditions (e.g., K₂CO₃ or NaH in ethanol) to introduce the benzyl group .

- Secondary alkylation : Treat the intermediate with ethyl halides (e.g., ethyl bromide) in polar aprotic solvents like acetonitrile to add the ethyl group .

- Optimization Tips :

- Use inert atmospheres (N₂/Ar) to minimize oxidation.

- Monitor reaction progress via TLC or GC-MS to avoid over-alkylation.

- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

Combine spectroscopic and chromatographic techniques:- NMR : Confirm substitution patterns (e.g., δ 2.4–3.1 ppm for piperidine protons, δ 7.2–7.4 ppm for benzyl aromatic protons) .

- LC-MS : Verify molecular ion peaks (expected m/z: 204.32 for [M+H]⁺) and absence of side products .

- X-ray crystallography : Resolve ambiguous stereochemistry (if applicable) using single-crystal analysis .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Separate unreacted amines using HCl (aqueous) and neutralize with NaOH .

- Recrystallization : Use ethanol/water mixtures to obtain crystalline solids .

- Flash chromatography : Optimize solvent gradients (e.g., hexane/ethyl acetate) for baseline separation of alkylated byproducts .

Advanced Research Questions

Q. How can researchers address discrepancies in reported pharmacological activity data for this compound analogs?

- Methodological Answer :

- Systematic SAR Studies : Compare substituent effects (e.g., replacing ethyl with methyl or benzyl with phenyl) on receptor binding using radioligand assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like σ receptors or monoamine transporters .

- Batch Consistency Checks : Analyze impurities (e.g., via HPLC) to rule out synthetic variability .

Q. What analytical methods are suitable for quantifying trace impurities in this compound samples?

Q. How can researchers resolve conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers at 40°C for 24 hours. Monitor degradation via:

- NMR : Detect hydrolysis products (e.g., piperidine ring opening).

- LC-MS : Identify oxidation byproducts (e.g., N-oxide formation) .

Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., L-tartaric acid) or preparative chiral HPLC .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed alkylation steps .

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track enantiomer ratios during scale-up .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DMSO (δ ~26 MPa¹/²) or toluene (δ ~18 MPa¹/²) .

- Experimental Validation : Perform gravimetric solubility tests at controlled temperatures (e.g., 25°C vs. 40°C) .

- Molecular Dynamics Simulations : Model solvation shells to explain anomalies (e.g., aggregation in aqueous media) .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 204.32 g/mol | |

| Purity (HPLC) | >97% (C18 column, MeCN/H₂O 70:30) | |

| Stability (pH 7, 25°C) | >90% intact after 30 days | |

| LogP (Predicted) | 2.8 (ChemAxon) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.